molecular formula C18H23NO B3159362 {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 861408-27-7

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No. B3159362
CAS RN: 861408-27-7
M. Wt: 269.4 g/mol
InChI Key: YSVNBXSYQKYEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine” is a chemical compound. It’s used as an active diluent for epoxy resins . You can purchase it from various chemical suppliers .

Advantages and Limitations for Lab Experiments

The advantages of using {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine in lab experiments include its ease of synthesis, low toxicity, and potential for use in various scientific research applications. However, the limitations of using this compound in lab experiments include its limited solubility in common organic solvents and its potential for decomposition under certain reaction conditions.

Future Directions

There are several future directions for the use of {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine in scientific research. One potential direction is the development of new synthetic methodologies using this compound as a building block. Another potential direction is the exploration of this compound's potential as a catalyst in various chemical reactions. Additionally, the use of this compound in the synthesis of functional materials for various applications, such as sensing and catalysis, is an area of future research.

Scientific Research Applications

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has been used in various scientific research applications, including drug discovery, organic synthesis, and materials science. In drug discovery, this compound has been utilized as a starting material for the synthesis of potential therapeutic agents. In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. In materials science, this compound has been used as a precursor for the synthesis of functional materials.

Biochemical Analysis

Biochemical Properties

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds, and can influence the activity of these enzymes through binding interactions. The nature of these interactions often involves the stabilization of resonance structures and the formation of reactive intermediates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival . By affecting these pathways, this compound can alter cellular responses and potentially lead to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound can undergo oxidative degradation, particularly at the benzylic position, leading to the formation of various degradation products . These changes can affect the long-term effects of the compound on cellular function, as the degradation products may have different biochemical properties and activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These pathways can lead to the formation of metabolites with different biochemical properties and activities. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake and distribution within the cell . Additionally, its localization and accumulation in different cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can influence the compound’s activity and function, as different cellular compartments provide distinct biochemical environments.

properties

IUPAC Name

2-methyl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15(2)12-19-13-17-10-6-7-11-18(17)20-14-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNBXSYQKYEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.